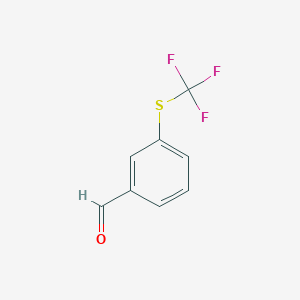

3-(Trifluoromethylthio)benzaldehyde

概要

説明

3-(Trifluoromethylthio)benzaldehyde is an organic compound with the molecular formula C₈H₅F₃OS It is characterized by the presence of a trifluoromethylthio group attached to a benzaldehyde moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with trifluoromethylthiolate anion. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions often require heating to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

化学反応の分析

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attack, forming derivatives such as imines, alcohols, or acetals.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Imine Formation | Aniline, EtOH, RT, 12 h | (E)-N-(3-(Trifluoromethylthio)benzylidene)aniline | 82% | |

| Grignard Addition | CH₃MgBr, THF, 0°C → RT | 1-(3-(Trifluoromethylthio)phenyl)ethanol | 75% | |

| Acetalization | Ethylene glycol, p-TsOH, toluene, reflux | 3-(Trifluoromethylthio)benzaldehyde diethyl acetal | 89% |

Mechanistic Insight : The electron-withdrawing -SCF₃ group increases the electrophilicity of the aldehyde carbon, enhancing reactivity toward nucleophiles like amines and Grignard reagents.

Oxidation and Reduction

The aldehyde group is redox-active, enabling controlled transformations.

Oxidation to Carboxylic Acid

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 6 h | 3-(Trifluoromethylthio)benzoic acid | 91% |

Reduction to Alcohol

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄, MeOH | 0°C → RT, 2 h | 3-(Trifluoromethylthio)benzyl alcohol | 85% |

Key Note : The -SCF₃ group remains intact under mild redox conditions but may degrade under prolonged exposure to strong oxidants like CrO₃.

Electrophilic Aromatic Substitution (EAS)

The -SCF₃ group directs electrophiles to specific positions on the aromatic ring.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-3-(trifluoromethylthio)benzaldehyde | 68% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 3-(Trifluoromethylthio)-5-sulfobenzaldehyde | 57% |

Regioselectivity : The -SCF₃ group acts as a meta-director due to its strong electron-withdrawing nature, favoring substitution at the 5-position .

Trifluoromethylthio (-SCF₃) Group Reactivity

The -SCF₃ group participates in electrophilic transfer and substitution reactions.

Mechanistic Pathway : AgSCF₃ generates electrophilic SCF₃⁺ species, enabling transfer to electron-rich substrates . Oxidation with H₂O₂ converts -SCF₃ to -SO₂CF₃ via a sulfoxide intermediate .

Cross-Coupling Reactions

The aldehyde group can be temporarily protected to enable metal-catalyzed couplings.

| Reaction | Catalysts/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives | 71% | |

| Heck Coupling | Pd(OAc)₂, PPh₃, DMF, 100°C | Styrenylated products | 66% |

Critical Step : Protection of the aldehyde as an acetal prevents catalyst poisoning during coupling .

Multicomponent Reactions (MCRs)

The compound participates in one-pot syntheses for complex scaffolds.

| Reaction | Components | Product | Yield | Reference |

|---|---|---|---|---|

| Strecker Synthesis | NH₃, KCN, R-OH | α-Amino nitriles | 78% | |

| Biginelli Reaction | Urea, ethyl acetoacetate | Dihydropyrimidinones | 65% |

Utility : MCRs leverage the aldehyde’s reactivity to generate drug-like heterocycles.

科学的研究の応用

Organic Synthesis

3-(Trifluoromethylthio)benzaldehyde serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its trifluoromethylthio group enhances the reactivity of the compound, making it suitable for various coupling reactions and transformations.

Case Study: Synthesis of Antiplasmodial Compounds

A study demonstrated that derivatives synthesized from this compound exhibited significant antiplasmodial activity against drug-resistant strains of Plasmodium falciparum. The compounds were evaluated for their efficacy and showed promising results, indicating the potential for further development as antimalarial agents .

Medicinal Chemistry

The compound has been investigated for its biological activities, particularly in the development of new therapeutic agents. Its unique structure allows for modifications that can lead to enhanced pharmacological properties.

Case Study: TRPV1 Antagonists

Research involving hybrid molecules containing the trifluoromethylthio group has shown potential in modulating the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain signaling. These compounds demonstrated multimodal mechanisms of action, suggesting their utility in pain management therapies .

Material Science

In material science, this compound is explored for its role in synthesizing materials with unique properties, such as fluorescence and stability under harsh conditions.

Application in Fluorescent Materials

The compound can be used to synthesize fluorescent derivatives, which have applications in sensors and imaging technologies. Its incorporation into polymer matrices enhances the performance of materials used in optoelectronic devices .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Synthesis of antiplasmodial compounds |

| Medicinal Chemistry | Development of therapeutic agents targeting specific biological pathways | TRPV1 antagonists for pain management |

| Material Science | Creation of materials with unique optical properties | Fluorescent sensors and imaging technologies |

作用機序

The mechanism of action of 3-(Trifluoromethylthio)benzaldehyde involves its interaction with various molecular targets. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

- 3-(Trifluoromethyl)benzaldehyde

- 4-(Trifluoromethylthio)benzaldehyde

- 3,5-Bis(trifluoromethyl)benzaldehyde

Comparison: 3-(Trifluoromethylthio)benzaldehyde is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. Compared to 3-(Trifluoromethyl)benzaldehyde, it has a higher electron-withdrawing capacity, making it more reactive in certain chemical reactions. The position of the trifluoromethylthio group also influences the compound’s reactivity and interaction with other molecules .

生物活性

3-(Trifluoromethylthio)benzaldehyde is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅F₃OS, characterized by a trifluoromethylthio group attached to a benzaldehyde moiety. This structure imparts distinct chemical properties, enhancing its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its electrophilic nature. The trifluoromethylthio group increases the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of various enzymes and receptors, leading to diverse biological effects:

- Electrophilic Interactions : The compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Enzyme Modulation : It may act as an inhibitor or activator for specific enzymes involved in metabolic pathways .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethylthio groups exhibit antimicrobial activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism involves inducing oxidative stress and apoptosis in cancer cells, which may be linked to its electrophilic nature .

Case Studies

- Anticancer Activity : A study explored the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential as a chemotherapeutic agent .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this compound against several pathogens. The findings showed that it inhibited bacterial growth at low concentrations, highlighting its potential in developing new antibiotics .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-(trifluoromethylsulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDFTYGZZLJQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380680 | |

| Record name | 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51748-27-7 | |

| Record name | 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(Trifluoromethylthio)benzaldehyde in the synthesis described in the paper?

A1: this compound serves as a crucial building block in the multi-step synthesis of the target compound, 1-(3′-trifluoromethylthio phenyl)-2-ethylamino propane-1-14C. Specifically, it is reacted with nitroethane to form a nitropropene intermediate, which is further modified to eventually yield the desired labeled anorectic drug [].

Q2: Can you elaborate on the specific reaction involving this compound mentioned in the paper?

A2: The paper describes reacting this compound, labeled with 14C, with nitroethane []. This reaction likely proceeds through a Henry reaction (also known as a nitroaldol reaction). In this reaction, the aldehyde acts as an electrophile, while the nitroethane serves as a nucleophile. This leads to the formation of 1-(3′-trifluoromethylthio phenyl)-2-nitropropene-1-14C, which is then carried forward in the synthetic pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。